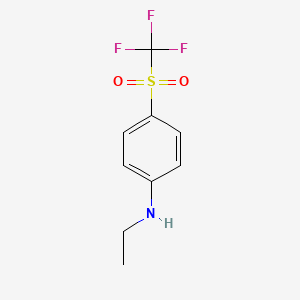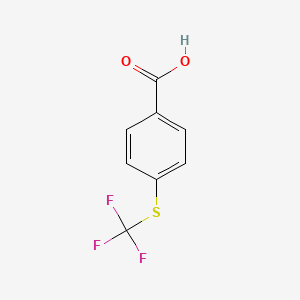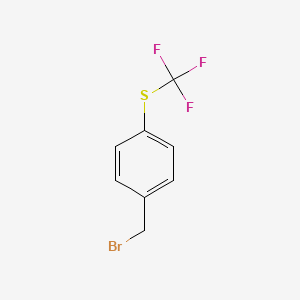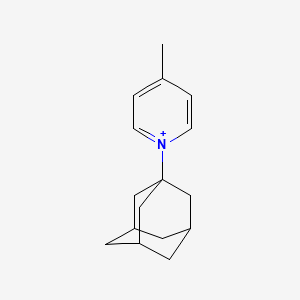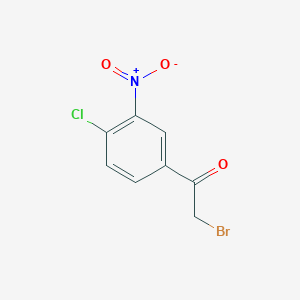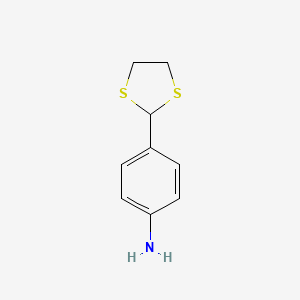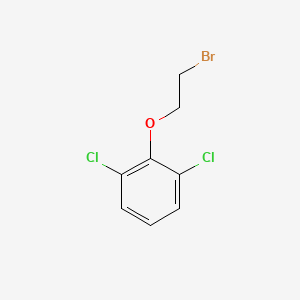
2-(2-Bromoethoxy)-1,3-dichlorobenzene
Overview
Description
Synthesis Analysis
The synthesis of halogenated aromatic compounds can involve various strategies, including the use of halogenated alkynes as substrates in gold-catalyzed reactions to produce dienes, as seen in the synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes . Another approach is the domino cyclization and elimination of homoallylic trichloroacetimidates to yield bromo-amino derivatives . These methods highlight the reactivity of bromo- and chloro-substituted compounds in forming complex structures through catalytic and domino processes.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives can be significantly influenced by the presence of substituents. For instance, the X-ray crystal structure of 2-bromo-4-cyano-4'-N,N-diethylaminoazobenzene shows an essentially planar azobenzene skeleton, with the geometry of the azo group being affected by the substituents . This suggests that the molecular structure of 2-(2-Bromoethoxy)-1,3-dichlorobenzene would also be influenced by its bromo and chloro groups, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of bromo- and chloro-substituted compounds can be diverse. For example, 3-bromo-2-trimethylsilyl-1-propene reacts with various electrophiles to yield functionalized vinylsilanes . Similarly, the reactivity of 2-bromo-4,6-dichloro-1,3-phenylenediamine leads to the formation of derivatives with tert-butyl-NNO-azoxy groups . These reactions demonstrate the potential for 2-(2-Bromoethoxy)-1,3-dichlorobenzene to participate in various chemical transformations, including electrophilic substitutions and coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives can be explored through experimental and theoretical studies. For example, the vibrational investigation of 2-bromo-1,4-dichlorobenzene (BDB) reveals higher electronic density and provides insights into its molecular geometry, NMR, NBO, and natural atomic charge analyses . Similarly, the experimental and theoretical analyses of 1-bromo-4-chlorobenzene and 1-bromo-2,3-dichlorobenzene provide valuable information on their vibrational frequencies, IR intensities, Raman activities, and electronic structure . These studies suggest that 2-(2-Bromoethoxy)-1,3-dichlorobenzene would exhibit unique vibrational, electronic, and optical properties, influenced by its halogen substituents and molecular geometry.
Scientific Research Applications
1. Computational and Spectroscopic Study
2-Bromo-1, 4-dichlorobenzene (BDB), a closely related compound to 2-(2-Bromoethoxy)-1,3-dichlorobenzene, has been extensively studied through combined experimental and theoretical vibrational investigations. This research explores the molecule's electronic density, molecular geometry, Nuclear Magnetic Resonance (NMR) characteristics, and other properties such as nonlinear optical (NLO) characteristics and quantum chemical descriptors. These studies contribute significantly to understanding the physical and chemical properties of similar compounds like 2-(2-Bromoethoxy)-1,3-dichlorobenzene (Vennila et al., 2018).
2. Synthesis and Chemical Reactions
Research into the synthesis of related compounds, such as 3‐(ω‐Hydroxyalkoxy)isobenzofuran‐1(3H)‐ones, provides insights into the chemical behavior and potential applications of 2-(2-Bromoethoxy)-1,3-dichlorobenzene in organic synthesis. This includes understanding the reactions of similar compounds and potential pathways for producing valuable derivatives (Kobayashi & Kuroda, 2014).
3. Catalytic Oxidation Studies
Studies on the catalytic oxidation of related dichlorobenzene compounds offer insights into the potential applications of 2-(2-Bromoethoxy)-1,3-dichlorobenzene in catalysis and environmental remediation. These studies involve understanding the behavior of similar compounds under various catalytic conditions (Krishnamoorthy, Rivas, & Amiridis, 2000).
4. Palladium-Catalyzed Amination
Research on the palladium-catalyzed amination of dibromobenzene and dichlorobenzene derivatives, including compounds similar to 2-(2-Bromoethoxy)-1,3-dichlorobenzene, highlights their potential utility in the formation of complex organic molecules, such as polyaza macrocycles. This demonstrates the compound's role in advanced organic synthesis and potential pharmaceutical applications (Averin et al., 2009).
properties
IUPAC Name |
2-(2-bromoethoxy)-1,3-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2O/c9-4-5-12-8-6(10)2-1-3-7(8)11/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGVZXGJKYJQSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCCBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368725 | |
| Record name | 2-(2-bromoethoxy)-1,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethoxy)-1,3-dichlorobenzene | |
CAS RN |
26583-73-3 | |
| Record name | 2-(2-Bromoethoxy)-1,3-dichlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26583-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-bromoethoxy)-1,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


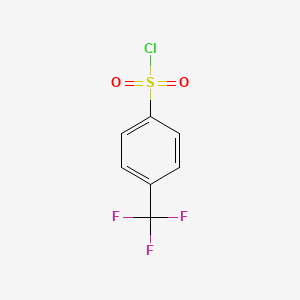
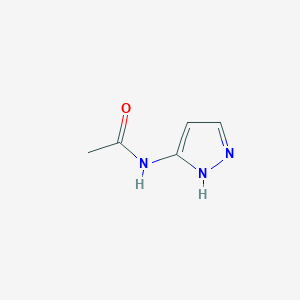
![6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde](/img/structure/B1333501.png)
![3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid](/img/structure/B1333502.png)
![4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)-aniline](/img/structure/B1333505.png)
![2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol](/img/structure/B1333507.png)
